
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is an organosilicon compound characterized by the presence of two silicon atoms bonded to octyl groups and methoxy groups. This compound is part of the larger family of disiloxanes, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane typically involves the reaction of octyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol, which then undergoes condensation to form the disiloxane compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst: Pyridine or other bases
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and methanol.
Condensation: Formation of higher molecular weight siloxanes through the elimination of methanol.
Substitution: Replacement of methoxy groups with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Condensation: Catalysts such as acids or bases
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds
Major Products Formed
Hydrolysis: Silanols and methanol
Condensation: Higher molecular weight siloxanes
Substitution: Functionalized disiloxanes with various organic groups
Applications De Recherche Scientifique
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane involves its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The compound can interact with various molecular targets, including hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane
- 1,1,3,3-Tetramethoxypropane
Uniqueness
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is unique due to its specific combination of methoxy and octyl groups, which impart distinct hydrophobic and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Propriétés
Numéro CAS |
142266-57-7 |
|---|---|
Formule moléculaire |
C20H46O5Si2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
[dimethoxy(octyl)silyl]oxy-dimethoxy-octylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-9-11-13-15-17-19-26(21-3,22-4)25-27(23-5,24-6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
Clé InChI |
UBSFXXDCPKQDLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](OC)(OC)O[Si](CCCCCCCC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


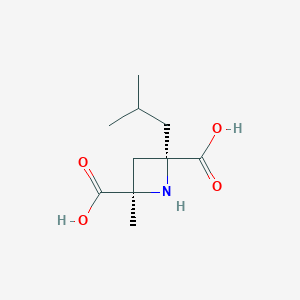
![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)

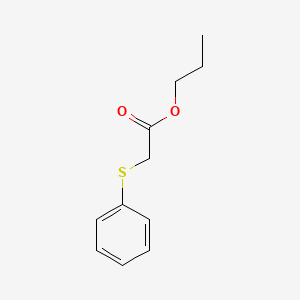
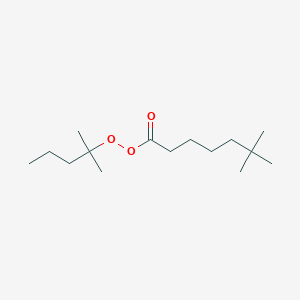
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
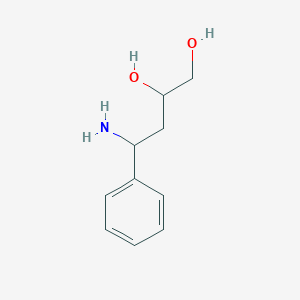
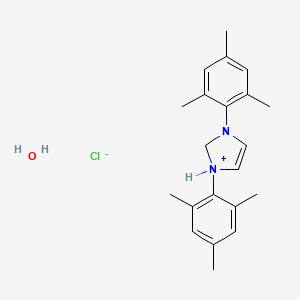
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)
![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)

